2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid
Description
The compound 2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid (CAS: 2549037-19-4) features a piperidine core substituted at the 4-position with a methoxymethyl group. The acetamide moiety links the piperidine to a 4-(trifluoromethyl)phenyl aromatic ring. Oxalic acid likely acts as a counterion, enhancing solubility or stability . Key properties include:
- Molecular Formula: C₁₈H₂₃F₃N₂O₇
Properties
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2.C2H2O4/c1-23-11-12-6-8-21(9-7-12)10-15(22)20-14-4-2-13(3-5-14)16(17,18)19;3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGVGSIAGITMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
Key Structural Features :
- Piperidine/Piperazine Backbone : The target compound uses a piperidine ring, whereas analogs like ZK038 () and compound 14 () utilize piperazine , which has two nitrogen atoms. Piperidine’s single nitrogen may reduce hydrogen-bonding capacity but increase lipophilicity .
- Substituents :
- Methoxymethyl Group : Unique to the target compound, this group may enhance solubility compared to chloro or nitro substituents in analogs like 8b (4-chloro-3-(trifluoromethyl)benzoyl, ) .
- Trifluoromethylphenyl Group : A common feature in many analogs (e.g., 5p in , ZK038 in ), this group improves metabolic stability and membrane permeability .
- Oxalic Acid Counterion : Unlike most analogs, the target compound includes oxalic acid, which may modulate crystallinity or bioavailability .
Physicochemical Properties
*Estimated based on molecular formula.
Observations :
Pharmacological Activity
Anticonvulsant Activity :
- Compound 14 () demonstrated anticonvulsant effects in rodent models, attributed to piperazine’s interaction with GABAergic systems . The target compound’s piperidine backbone may offer similar activity but with distinct pharmacokinetics.
Antiparasitic Activity :
- UDD and UDO (), pyridine-piperazine hybrids, inhibit CYP51 in Trypanosoma cruzi with efficacy comparable to posaconazole. The target compound’s trifluoromethylphenyl group may confer similar target affinity .
Carcinogenicity Considerations :
- Some acetamide derivatives (e.g., NFTA in ) induced tumors in mice.
Preparation Methods
Starting Materials and Functionalization
The 4-(methoxymethyl)piperidine core is synthesized from piperidine-4-methanol through methoxylation. A common method involves treating piperidine-4-methanol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, yielding 4-(methoxymethyl)piperidine with >85% efficiency.
Table 1: Reaction Conditions for Methoxymethylation
| Parameter | Value |
|---|---|
| Reagent | Piperidine-4-methanol, CH₃I |
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 60°C, reflux |
| Reaction Time | 12–16 hours |
| Yield | 85–92% |
Purification and Characterization
The crude product is purified via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) spectroscopy confirms successful methoxylation, with characteristic shifts at δ 3.35 (OCH₃ singlet) and δ 3.55 (piperidine CH₂O).
Formation of the Acetamide Moiety
Amide Coupling Reaction
The acetamide group is introduced by reacting 4-(methoxymethyl)piperidine with chloroacetyl chloride in the presence of 4-(trifluoromethyl)aniline. Triethylamine serves as a base to neutralize HCl byproducts.
Table 2: Amidation Reaction Parameters
| Parameter | Value |
|---|---|
| Reagent | Chloroacetyl chloride |
| Amine | 4-(Trifluoromethyl)aniline |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 2–4 hours |
| Yield | 78–84% |
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Chloroacetyl chloride reacts with 4-(methoxymethyl)piperidine to form an intermediate acyl chloride.
-
Nucleophilic attack by 4-(trifluoromethyl)aniline yields the acetamide product.
Salt Formation with Oxalic Acid
Acid-Base Reaction
The free base of 2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is treated with oxalic acid in ethanol to form the corresponding oxalate salt. A 1:1 molar ratio ensures complete protonation of the piperidine nitrogen.
Table 3: Salt Formation Conditions
| Parameter | Value |
|---|---|
| Acid | Oxalic acid |
| Solvent | Ethanol |
| Temperature | 25°C (room temperature) |
| Reaction Time | 1–2 hours |
| Yield | 90–95% |
Crystallization and Analysis
The oxalate salt is crystallized by slow evaporation, producing white crystalline solids. Differential scanning calorimetry (DSC) shows a sharp melting point at 250°C, confirming salt purity.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents like acetonitrile enhance methoxymethylation yields, while dichloromethane minimizes side reactions during amidation. Ethanol’s polarity facilitates oxalate salt crystallization.
Catalytic Improvements
Recent patents suggest using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate methoxymethylation, reducing reaction times to 8 hours.
Analytical Characterization
Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
